![molecular formula C29H28N2O7 B14658178 5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine CAS No. 51600-12-5](/img/structure/B14658178.png)
5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is a modified nucleoside used primarily in the field of organic synthesis and nucleic acid chemistry. This compound is known for its role in protecting the 5’-hydroxy group in nucleosides, which is crucial for various synthetic applications, particularly in the synthesis of oligonucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves multiple steps, including the protection of the uridine molecule. The process typically starts with the reaction of uridine with a protecting group reagent such as dimethoxytrityl chloride in the presence of a base like pyridine. This reaction results in the formation of the protected nucleoside .
Industrial Production Methods
Industrial production of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the protecting group, yielding the free nucleoside.
Substitution: The compound can undergo substitution reactions where the protecting group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine has several scientific research applications:
Chemistry: It is used as a protecting group in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of nucleic acid interactions and modifications.
Medicine: It is used in the development of therapeutic nucleosides and oligonucleotides.
Industry: The compound is utilized in the large-scale synthesis of nucleic acid-based products.
Mecanismo De Acción
The mechanism of action of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves the protection of the 5’-hydroxy group in nucleosides. This protection is achieved through the formation of a stable ether linkage, which prevents unwanted side reactions during synthetic processes. The compound targets the hydroxyl group and forms a protective barrier, allowing for selective reactions at other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-Dimethoxytrityluridine: Another protecting group used in nucleoside synthesis.
5’-O-Trityluridine: Similar in function but with different protecting group chemistry.
Uniqueness
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is unique due to its specific protecting group, which offers stability and selectivity in synthetic applications. Its ability to protect the 5’-hydroxy group without interfering with other functional groups makes it a valuable tool in nucleic acid chemistry .
Propiedades
Número CAS |
51600-12-5 |
|---|---|
Fórmula molecular |
C29H28N2O7 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O7/c1-36-22-14-12-21(13-15-22)29(19-8-4-2-5-9-19,20-10-6-3-7-11-20)37-18-23-25(33)26(34)27(38-23)31-17-16-24(32)30-28(31)35/h2-17,23,25-27,33-34H,18H2,1H3,(H,30,32,35)/t23-,25-,26-,27-/m1/s1 |
Clave InChI |
PGJCOEJMNUARCI-MIRJVGOZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
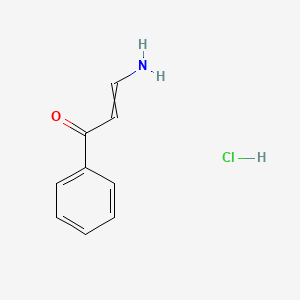
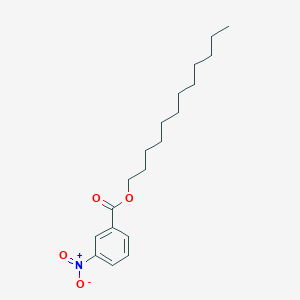
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
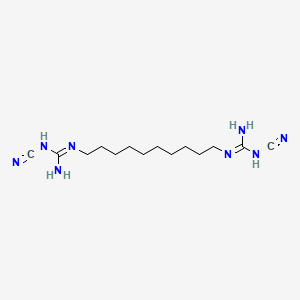
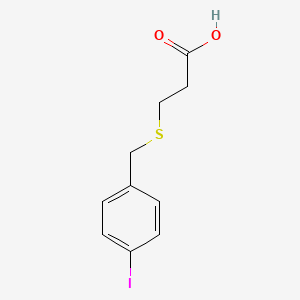

![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

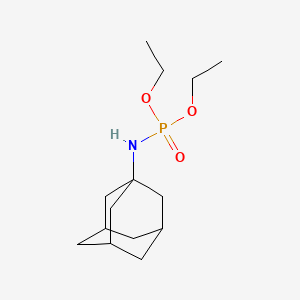
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)


